molecular formula C16H18NNaO10S B7943588 sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate

sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate

Cat. No.: B7943588
M. Wt: 439.4 g/mol
InChI Key: LMECUNAMBHBGFU-MYDYNYEJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate” is known as 3,4-Difluorophenylhydrazine hydrochloride. This compound is a derivative of phenylhydrazine, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 3 and 4 positions. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorophenylhydrazine hydrochloride can be synthesized through the reaction of 3,4-difluoronitrobenzene with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol. The nitro group is reduced to an amino group, forming the hydrazine derivative.

Industrial Production Methods

In industrial settings, the production of 3,4-Difluorophenylhydrazine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazones.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

3,4-Difluorophenylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Difluorophenylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. The fluorine atoms enhance its reactivity, making it a valuable reagent in organic synthesis. The compound can also form stable complexes with metal ions, which can be exploited in catalysis and material science.

Comparison with Similar Compounds

3,4-Difluorophenylhydrazine hydrochloride can be compared with other phenylhydrazine derivatives:

    Phenylhydrazine: Lacks fluorine atoms, making it less reactive.

    2,4-Difluorophenylhydrazine: Has fluorine atoms at different positions, leading to different reactivity and applications.

    3,5-Difluorophenylhydrazine: Similar to 3,4-Difluorophenylhydrazine hydrochloride but with fluorine atoms at the 3 and 5 positions.

The unique positioning of the fluorine atoms in 3,4-Difluorophenylhydrazine hydrochloride enhances its reactivity and makes it suitable for specific synthetic applications.

Properties

IUPAC Name

sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO10S.Na/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16;/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24);/q;+1/p-1/t11-,13-,14-,15-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMECUNAMBHBGFU-MYDYNYEJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18NNaO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.